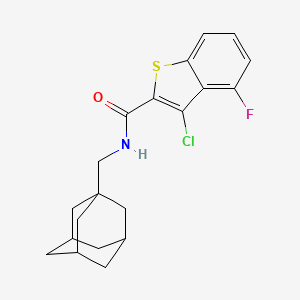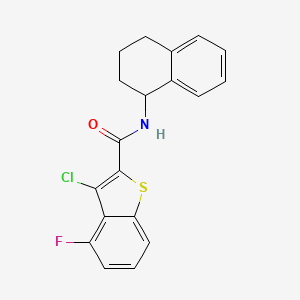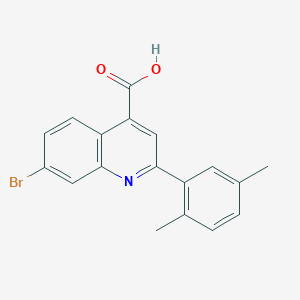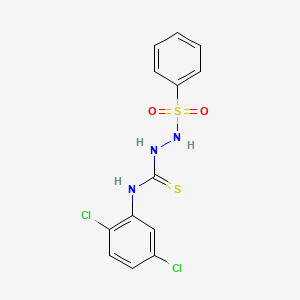![molecular formula C10H15N3OS2 B4267580 N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4267580.png)
N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide
Descripción general
Descripción
N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as PTM, is a potent thiosemicarbazone derivative that has been extensively studied for its potential therapeutic applications. PTM is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 295.4 g/mol. This compound has been shown to exhibit a broad range of biological activities, including antitumor, antiviral, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, a process known as angiogenesis. Additionally, N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to modulate the immune system, leading to enhanced antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is its potent antitumor activity against a wide range of cancer cell lines. Additionally, N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to possess antiviral and antimicrobial activity, making it a promising candidate for the development of new therapeutics. However, one limitation of N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is its potential toxicity, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One area of interest is the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide and to identify potential biomarkers of response. Finally, clinical trials are needed to evaluate the safety and efficacy of N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide in humans.
Aplicaciones Científicas De Investigación
N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2, as well as HIV-1. Additionally, N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to possess antimicrobial activity against a variety of bacterial and fungal strains.
Propiedades
IUPAC Name |
1-methyl-3-[(5-propylthiophene-3-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-3-4-8-5-7(6-16-8)9(14)12-13-10(15)11-2/h5-6H,3-4H2,1-2H3,(H,12,14)(H2,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAMBQFIZJIAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B4267499.png)
![ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate](/img/structure/B4267502.png)




![methyl 2-({[(4-bromophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267524.png)
![methyl 5-methyl-2-({[(3-methylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4267529.png)
![methyl 2-({[(4-isopropylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267553.png)
![methyl 2-({[(2-ethylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267557.png)
![1-(3-furylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4267559.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-8-methyl-2-phenylquinoline](/img/structure/B4267564.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4267573.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4267581.png)